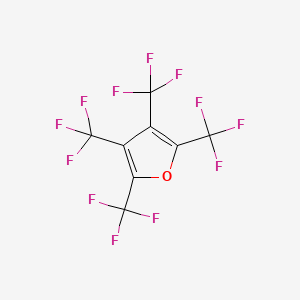
Glyceryl 1-monofluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 2-fluoroacetate is an organic compound with the molecular formula C5H9FO4. This compound is characterized by the presence of both hydroxyl and fluoroacetate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 2-fluoroacetate typically involves the esterification of 2,3-dihydroxypropyl alcohol with fluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 2,3-dihydroxypropyl 2-fluoroacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: 2,3-Dihydroxypropyl 2-fluoroacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 2,3-Dihydroxypropyl 2-carboxylate.
Reduction: 2,3-Dihydroxypropyl alcohol.
Substitution: 2,3-Dihydroxypropyl 2-hydroxyacetate.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 2-fluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxypropyl 2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The fluoroacetate group can inhibit enzyme activity by forming a stable complex with the enzyme, thereby blocking its function. This inhibition can lead to the disruption of metabolic processes, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
2,3-Dihydroxypropyl acetate: Lacks the fluoro group, making it less reactive in certain chemical reactions.
2-Fluoroethyl acetate: Contains a fluoro group but lacks the dihydroxypropyl moiety, resulting in different chemical properties and reactivity.
Uniqueness: 2,3-Dihydroxypropyl 2-fluoroacetate is unique due to the presence of both hydroxyl and fluoroacetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses.
Propiedades
Número CAS |
371-46-0 |
|---|---|
Fórmula molecular |
C5H9FO4 |
Peso molecular |
152.12 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 2-fluoroacetate |
InChI |
InChI=1S/C5H9FO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2 |
Clave InChI |
WCWJRCWJPRMTLV-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC(=O)CF)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



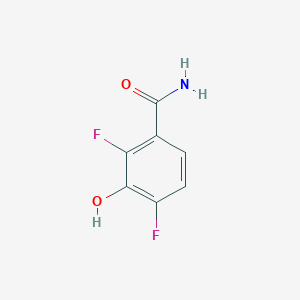
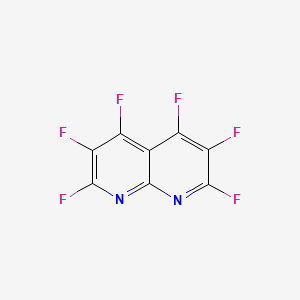
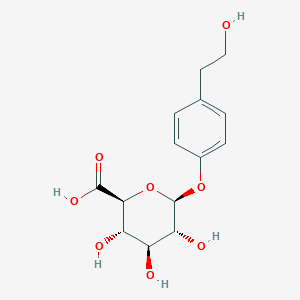
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
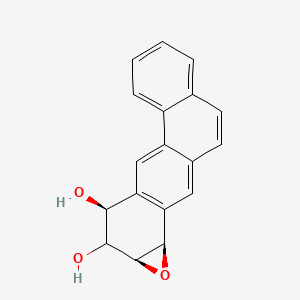
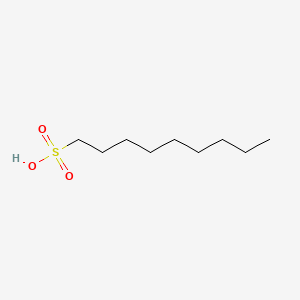

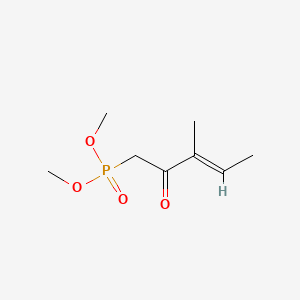
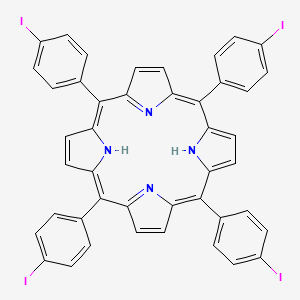

![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)

